Cas no 1806504-79-9 (3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one)

3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one
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- インチ: 1S/C11H9BrO5/c12-5-7(13)3-6-1-2-8(10(14)15)9(4-6)11(16)17/h1-2,4H,3,5H2,(H,14,15)(H,16,17)
- InChIKey: DYISHXWQBFGKNQ-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC(C(=O)O)=C(C(=O)O)C=1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 328
- XLogP3: 1.4
- トポロジー分子極性表面積: 91.7
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015048-1g |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013015048-500mg |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
Alichem | A013015048-250mg |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one |
1806504-79-9 | 97% | 250mg |
499.20 USD | 2021-06-25 |
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Mei Zhou RSC Adv., 2016,6, 113322-113326
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-oneに関する追加情報
Introduction to 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one (CAS No. 1806504-79-9)
3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one, identified by the CAS number 1806504-79-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a bromine substituent and two carboxylic acid groups attached to a phenyl ring. Such structural motifs make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The significance of 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one lies in its potential applications across multiple domains of chemical and biomedical research. Its molecular framework, combining aromaticity with functionalized side chains, allows for diverse chemical modifications, making it a versatile building block for drug discovery efforts. Recent studies have highlighted its role in the synthesis of bioactive molecules that exhibit promising pharmacological properties.
In the realm of medicinal chemistry, the presence of both bromine and carboxylic acid functionalities in 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one provides multiple points for selective functionalization. This characteristic is particularly advantageous when designing molecules intended for targeted therapy. For instance, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex heterocyclic scaffolds. Meanwhile, the carboxylic acid groups can be transformed into esters, amides, or other derivatives to enhance solubility or binding affinity.
Recent advancements in computational chemistry have further underscored the utility of 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one as a key intermediate. Molecular modeling studies suggest that derivatives of this compound may interact with specific biological targets by leveraging both hydrophobic and hydrophilic interactions. Such insights are derived from high-throughput virtual screening efforts, which have identified potential binding pockets in proteins associated with metabolic pathways relevant to human health and disease.
The pharmaceutical industry has shown particular interest in compounds featuring the (3,4-dicarboxyphenyl) moiety due to its reported ability to modulate enzyme activity and receptor binding. For example, analogs containing this scaffold have been investigated for their effects on enzymes involved in inflammation and oxidative stress pathways. The bromine substituent further enhances the structural diversity that can be explored through medicinal chemistry libraries designed for rapid screening.
From an academic perspective, 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one serves as an excellent scaffold for teaching and research purposes. Its synthesis involves multi-step organic transformations that are representative of advanced laboratory techniques in organic chemistry. Students and researchers alike benefit from studying its preparation methods, which often incorporate modern catalytic systems and green chemistry principles.
The synthesis of 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one typically begins with the functionalization of a benzene derivative followed by selective bromination and subsequent carboxylation reactions. The exact synthetic route may vary depending on the desired purity and scale of production but generally follows established protocols for constructing aromatic compounds with multiple substituents. Recent innovations in synthetic methodologies have focused on improving yields and reducing waste, aligning with global efforts toward sustainable chemistry practices.
In conclusion, 3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one (CAS No. 1806504-79-9) represents a compelling compound in modern chemical biology and pharmaceutical research. Its structural features offer broad utility as an intermediate for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in synthetic organic chemistry and medicinal chemistry libraries worldwide.
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